molecular formula C10H13N3 B093203 5-Aminotryptamine CAS No. 1078-00-8

5-Aminotryptamine

Cat. No.: B093203
CAS No.: 1078-00-8
M. Wt: 175.23 g/mol
InChI Key: RTGQKAIBLWKUEF-UHFFFAOYSA-N
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Description

5-Aminotryptamine is a synthetic tryptamine derivative characterized by an amino group substitution at the 5-position of the indole ring. This compound is of significant interest in advanced chemical and neuropharmacological research as a structural analog of serotonin (5-hydroxytryptamine). Tryptamines, as a class, are known for their activity on serotonergic systems, often acting as agonists at various serotonin receptor subtypes (such as 5-HT1A, 5-HT2A, etc.), and can also interact with monoamine transporters . The specific receptor binding affinity, functional activity, and metabolic profile of this compound are areas for further investigation. Researchers value this compound as a key chemical scaffold for exploring structure-activity relationships (SAR), particularly how substitutions at the 5-position influence interactions with biological targets . Potential research applications include, but are not limited to, receptor mapping studies, the design of novel psychoactive substance (NPS) reference standards, and the development of potential pharmacological probes. This product is provided as a high-purity compound for use in a controlled laboratory setting. It is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the scientific literature for the most current findings on this and related tryptamine compounds.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGQKAIBLWKUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148243
Record name 1H-Indole-3-ethanamine, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-00-8
Record name 1H-Indole-3-ethanamine, 5-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminotryptamine typically involves the reduction of nitroindoles. One common method starts with commercially available nitroindoles, which are reacted with oxalyl chloride in ether to form indole oxalylchlorides. These intermediates are then treated with ammonia in 1,4-dioxane to yield oxalylamides. The final step involves the simultaneous reduction of the nitro group and the amide side chain using lithium aluminum hydride in refluxing tetrahydrofuran (THF) and 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-Aminotryptamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is frequently used for reducing nitro groups to amino groups.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives, such as this compound itself.

    Substitution: Halogenated indoles and other substituted derivatives.

Scientific Research Applications

Neuropharmacological Applications

5-Aminotryptamine has been shown to interact with the serotonin receptor system, particularly the 5-HT2A receptor. This interaction is significant because it underlies many of the therapeutic effects associated with psychedelics. Research indicates that 5-AT can promote neuroplasticity, which is crucial for recovery from neurological disorders.

Case Studies

  • Psychedelic Therapy : In clinical settings, compounds like 5-AT have been explored for their potential in treating depression and PTSD. Studies have demonstrated that psychedelics can induce long-lasting changes in mood and cognition through their action on serotonin receptors .
  • Animal Models : Research involving rodent models has shown that administration of 5-AT can lead to observable behavioral changes indicative of altered perception and mood, supporting its potential therapeutic applications in mental health .

Synthetic Applications

This compound serves as a precursor in the synthesis of various psychoactive compounds. Its structural similarities to serotonin make it a valuable building block for developing new drugs targeting serotonergic pathways.

Synthesis of Derivatives

Research has focused on modifying the 5-AT structure to enhance its pharmacological properties. For instance, derivatives such as N,N-Dimethyltryptamine (DMT) have been synthesized from 5-AT, expanding the range of compounds available for research into their effects on the central nervous system .

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the structural characteristics of 5-AT and its derivatives, aiding in the understanding of their interactions with biological targets .

Photopharmacology

Recent advancements in photopharmacology have led to the development of light-controllable ligands based on tryptamines, including this compound. These compounds allow researchers to manipulate receptor activity with high precision using light.

Photoswitchable Ligands

The design of photoswitchable ligands derived from 5-AT enables real-time control over receptor activation, facilitating studies on receptor dynamics and signaling pathways . This approach enhances our understanding of how psychedelics affect brain function and opens new avenues for therapeutic interventions.

Comparative Applications Table

Application AreaDescriptionKey Findings/Studies
NeuropharmacologyInteraction with serotonin receptors, promoting neuroplasticityIncreased BDNF release; behavioral changes in rodents
Synthetic ApplicationsPrecursor for psychoactive compoundsSynthesis of DMT from 5-AT; NMR analysis
PhotopharmacologyDevelopment of light-controllable ligandsReal-time control over receptor activity

Mechanism of Action

5-Aminotryptamine exerts its effects primarily through interactions with serotonin receptors. It acts as an agonist at these receptors, mimicking the action of serotonin. This interaction leads to the activation of downstream signaling pathways, influencing various physiological processes such as mood regulation, gastrointestinal motility, and cardiovascular functions .

Comparison with Similar Compounds

5-Hydroxytryptamine (5-HT)

  • Receptors : Binds broadly to 5-HT₁–₇ receptor families, with high affinity for 5-HT₂A (platelet aggregation) and 5-HT₃ (nausea/vomiting pathways) .
  • Platelet Effects : Induces rapid shape changes in platelets at 10⁻⁶–10⁻⁵ M concentrations via 5-HT₂A activation; self-inhibitory at higher concentrations .
  • Neuromodulation : Regulates mood, appetite, and sleep via Gαi/Gαo-coupled 5-HT₁A and Gαq-coupled 5-HT₂C receptors .

This compound

  • Receptor Selectivity: Reduced affinity for 5-HT₁A/₂A compared to 5-HT due to decreased H-bonding capacity.
  • Functional Effects: Lacks serotonin’s platelet aggregation effects but may modulate monoamine oxidase (MAO) activity, prolonging endogenous amine levels .

5-Methoxytryptamine

  • Receptor Profile : High 5-HT₆/₇ affinity due to methoxy group’s electron-donating effects. Acts as a partial agonist at 5-HT₁A .
  • Psychoactivity: Reported hallucinogenic effects at doses >20 mg, attributed to 5-HT₂A activation .

α-Methyltryptamine

  • Pharmacodynamics: α-methylation confers MAO resistance, enhancing CNS bioavailability. Acts as a serotonin-norepinephrine releasing agent (SNRA) .

Pharmacokinetic and Metabolic Profiles

  • 5-HT : Rapidly metabolized by MAO-A to 5-hydroxyindoleacetic acid (5-HIAA); plasma half-life <2 minutes .
  • This compound: Slower MAO-B-mediated degradation (t₁/₂ ~30 minutes) due to amino group’s reduced susceptibility to oxidative deamination .
  • 5-Methoxytryptamine : Demethylation by CYP2D6 produces 5-HT, contributing to prolonged serotonergic effects .

Q & A

Q. How should researchers document methodological limitations in this compound studies to ensure reproducibility?

  • Limitations (e.g., solvent interference in assays, batch-to-batch variability) must be explicitly stated in materials/methods sections. Protocols should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw data archived in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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